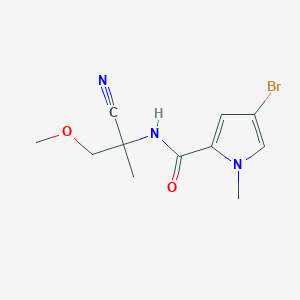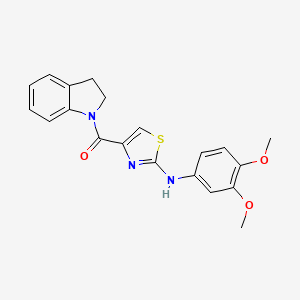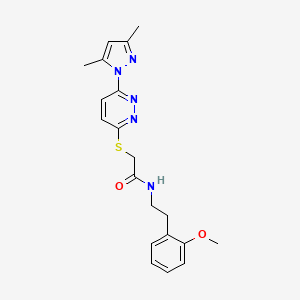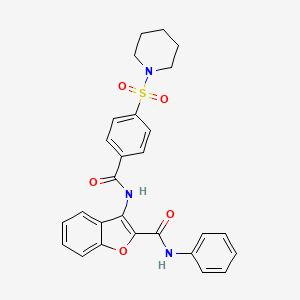![molecular formula C21H25NO4S B2842804 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-46-1](/img/structure/B2842804.png)
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was being developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one participant and serious injuries to others. The incident raised concerns about the safety and efficacy of new drug candidates and highlighted the need for rigorous preclinical testing.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : A study by Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems into beta-lactam dienes using a series of chemical reactions, including Ireland-Claisen ester enolate rearrangement. This process resulted in novel types of bicyclic beta-lactams and further led to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).
Antimicrobial Activity of Azetidinones : Singh and Pheko (2008) reported the formation of new 1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones, which exhibited notable antibacterial and antifungal activities. These compounds were synthesized through selective ester cleavage and were characterized using various analytical and spectral methods (Singh & Pheko, 2008).
Biological and Pharmacological Potency
Design of 2-Azetidinones Scaffold : Jagannadham et al. (2019) discussed the greater interest in the synthesis of 2-azetidinones scaffolds due to their biological and pharmacological potencies. The study particularly focused on sulfonamide rings and derivatives, showcasing their importance in medicinal chemistry (Jagannadham et al., 2019).
Synthesis of 3-Phenyl-clavams and Biological Activity : Research by Cierpucha et al. (2004) synthesized various 3-phenyl-clavams, exhibiting biological activity. These compounds were synthesized using [2+2]cycloaddition of chlorosulfonyl isocyanate to simple vinyl ethers. The biological and chiroptical activities of these clavams were subsequently investigated (Cierpucha et al., 2004).
Structural and Mechanistic Studies
- X-Ray Structural Investigation : A study by Gluziński et al. (1991) focused on the synthesis and structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones. The structural elucidation of these compounds provided insights into their potential applications (Gluziński et al., 1991).
Applications in Ligand Synthesis
- Preparation of CC'N-Osmium Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. The study focused on the synthesis of OsH2(P(i)Pr3)2(CC'N) complexes, which revealed important aspects of quantum mechanical exchange coupling (Casarrubios et al., 2015).
Propriétés
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOBHVRMOZOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
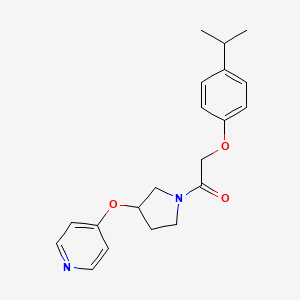
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
